4-(chloromethyl)-2,6-dihydroxybenzaldehyde
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Overview
Description
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde is an organic compound with a benzaldehyde core substituted with chloromethyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde typically involves the chloromethylation of 2,6-dihydroxybenzaldehyde. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and hydroxyl groups.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde involves its reactivity due to the presence of the chloromethyl, hydroxyl, and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
2,6-Dihydroxybenzaldehyde: Lacks the chloromethyl group.
4-Chloromethylphenol: Contains a phenol group instead of an aldehyde.
Uniqueness
4-(Chloromethyl)-2,6-dihydroxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
Properties
Molecular Formula |
C8H7ClO3 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
4-(chloromethyl)-2,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,4,11-12H,3H2 |
InChI Key |
CARUKBKADBOJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)O)CCl |
Origin of Product |
United States |
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